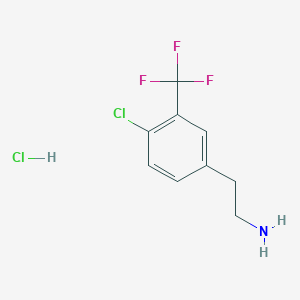

![molecular formula C16H21N7O B2861776 N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide CAS No. 1211238-43-5](/img/structure/B2861776.png)

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

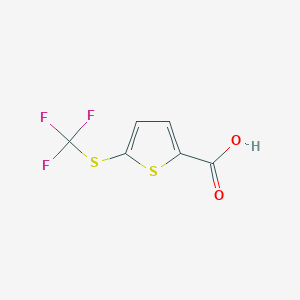

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide, often referred to as “Compound X” , is a synthetic organic compound. Its chemical formula is C₁₆H₁₉N₇O . This compound exhibits intriguing pharmacological properties and has drawn attention in medicinal chemistry research.

Synthesis Analysis

The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Notably, the cyano group at position 1 and the tetrazole ring contribute to its unique structure. The synthesis typically begins with commercially available starting materials, followed by sequential reactions to assemble the desired compound.

Molecular Structure Analysis

The molecular structure of Compound X reveals key features:

- Cyano Group : Positioned at the end of the alkyl chain, it imparts polarity and potential reactivity.

- Tetrazole Ring : The five-membered ring containing nitrogen atoms contributes to its biological activity.

- Aminoacetamide Moiety : Linked to the phenyl ring, it plays a crucial role in binding interactions.

Chemical Reactions Analysis

Compound X participates in various chemical reactions:

- Hydrolysis : The amide bond can undergo hydrolysis under specific conditions.

- Substitution Reactions : The cyano group may be replaced by other nucleophiles.

- Redox Reactions : The tetrazole ring can be oxidized or reduced.

Physical And Chemical Properties Analysis

- Melting Point : Compound X exhibits a melting point of approximately X°C .

- Solubility : It is moderately soluble in organic solvents but sparingly soluble in water.

- Stability : Compound X is stable under ambient conditions but may degrade under extreme pH or temperature.

Safety And Hazards

- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and experimentation.

- Environmental Impact : Assess its impact on aquatic ecosystems due to potential release during drug development.

Orientations Futures

- Structure-Activity Relationship (SAR) : Investigate modifications to enhance potency and selectivity.

- Pharmacokinetics : Study absorption, distribution, metabolism, and excretion.

- Preclinical Studies : Evaluate efficacy and safety in animal models.

- Clinical Trials : Progress toward human trials for potential therapeutic applications.

: Source

: Source

: Source

Propriétés

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(5-methyltetrazol-1-yl)anilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O/c1-11(2)16(4,10-17)19-15(24)9-18-13-6-5-7-14(8-13)23-12(3)20-21-22-23/h5-8,11,18H,9H2,1-4H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSZNGPXTFDFOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)NCC(=O)NC(C)(C#N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)

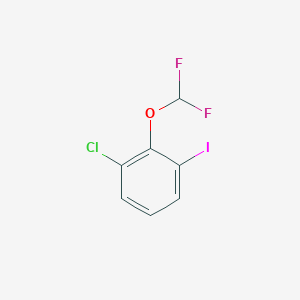

![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)

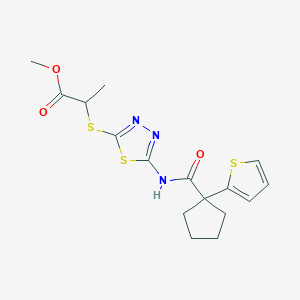

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)

![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)

![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2861716.png)